In Vivo Antitumor Activity: HHCFU Shows Broad Route Activity vs. Metabolite Counterparts
HHCFU (5-hydroxy-HCFU) exhibited markedly or moderately active antitumor effects against L1210 leukemia in vivo by both oral and intraperitoneal administration [1]. In contrast, the carboxypentyl and carboxypropyl carbamoyl metabolites of HCFU were only moderately active by oral route and less active by intraperitoneal administration [1].
| Evidence Dimension | Antitumor Activity (Route Dependence) |
|---|---|
| Target Compound Data | Markedly or moderately active by both oral and intraperitoneal routes |
| Comparator Or Baseline | Carboxypentyl and carboxypropyl carbamoyl metabolites of HCFU: moderately active orally, less active intraperitoneally |
| Quantified Difference | Qualitative difference in route efficacy (activity maintained vs. lost) |
| Conditions | L1210 leukemia murine model; oral and intraperitoneal administration |
Why This Matters
This route-independent activity distinguishes HHCFU from other HCFU metabolites and is critical for researchers designing in vivo metabolism or prodrug activation studies.
- [1] Hoshi A, Iigo M, Nakamura A, Kuretani K. Antitumor activity of metabolites of 1-hexylcarbamoyl-5-fluorouracil and related compounds against L1210 leukemia in vivo and L5178Y lymphoma cells in vitro. J Pharmacobiodyn. 1980;3(9):478-481. View Source
